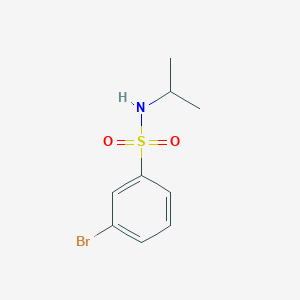

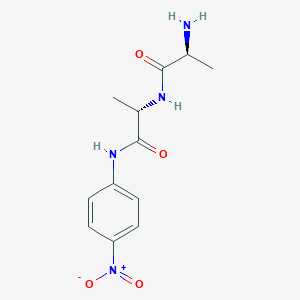

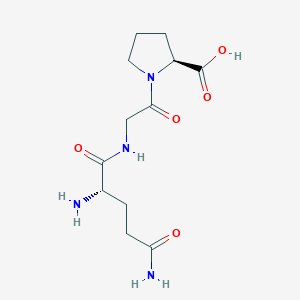

![molecular formula C12H11ClN2O2 B1336866 ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate CAS No. 7510-65-8](/img/structure/B1336866.png)

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate

Vue d'ensemble

Description

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate (ECA) is an important synthetic compound with a wide range of applications in both scientific research and industrial production. It is a colorless or pale yellow liquid with a strong odor and low volatility. It is used in a variety of applications, including as a plasticizer, adhesive, and as a polymerization initiator. It is also used in the synthesis of polymers, polyurethanes, and polyesters. ECA is a highly reactive compound and is used in many laboratory experiments and industrial processes.

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate and related compounds have been synthesized through various chemical reactions, highlighting their potential in organic synthesis and materials science. For instance, Zheng Jing (2012) detailed the synthesis of a compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, further reacting with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, confirmed by 1H NMR, IR, and X-ray crystallography Zheng Jing, 2012.

Crystal Structure and Properties

- The crystal structures and properties of these compounds have been extensively studied, revealing their intricate molecular arrangements and potential applications in materials science. For example, Dehua Zhang et al. (2009) prepared a title compound, demonstrating the dihedral angles between chlorobenzene and pyrazole rings, which contribute to a three-dimensional network formed by intermolecular interactions Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009.

Interaction with Biological Molecules

- Research has also focused on the interaction of cyanoacrylate compounds with biological molecules. A. Nyporko and Y. Blume (2014) studied the specific binding of cyanoacrylate compounds with tubulin from higher plants, revealing insights into the structural mechanisms underlying these interactions, which could have implications for understanding cyanoacrylate's biological effects A. Nyporko, Y. Blume, 2014.

Environmental Stability and Degradation

- The environmental behavior of cyanoacrylate compounds, such as their degradation kinetics in soil and sludge, has been investigated, providing valuable data on their environmental stability. S. S. Donau et al. (2019) conducted studies on the degradation of phenamacril, a related cyanoacrylate, showing its inherent degradability and degradation kinetics in soils S. S. Donau, U. Bollmann, R. Wimmer, K. Bester, 2019.

Applications in Materials Science

- In materials science, the properties of cyanoacrylate derivatives have been exploited in the design of novel chromophores and polymers, indicating their versatility in this field. For example, Sheng-li Li et al. (2013) designed and synthesized a novel chromophore using ethyl cyanocaetate group as an auxiliary electron acceptor, revealing its significant two-photon absorption cross-sections Sheng-li Li et al., 2013.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQAAUPCCUXBT-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419698 | |

| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-65-8 | |

| Record name | NSC405746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

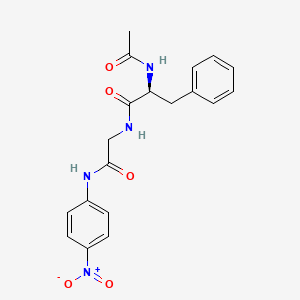

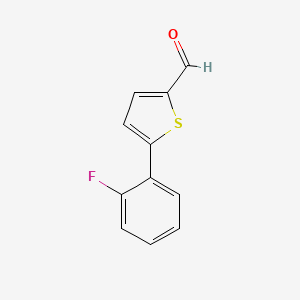

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)